Methyl 5,5-dimethyl-2,7-dioxooctanoate

Description

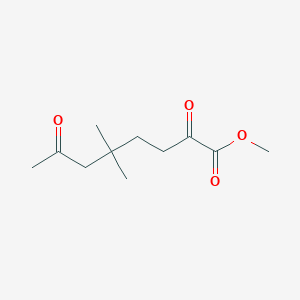

Methyl 5,5-dimethyl-2,7-dioxooctanoate is a branched-chain ester featuring two ketone groups at positions 2 and 7 of an octanoate backbone, with dimethyl substitution at the 5-position. This structure confers unique steric and electronic properties, distinguishing it from simpler esters or diketones.

Properties

CAS No. |

67832-15-9 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-2,7-dioxooctanoate |

InChI |

InChI=1S/C11H18O4/c1-8(12)7-11(2,3)6-5-9(13)10(14)15-4/h5-7H2,1-4H3 |

InChI Key |

WNTPTPVHXMKTFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)CCC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2,7-dioxooctanoate typically involves the esterification of the corresponding dioxooctanoic acid. One common method is the reaction of 5,5-dimethyl-2,7-dioxooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2,7-dioxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 5,5-dimethyl-2,7-dioxooctanoic acid.

Reduction: 5,5-dimethyl-2,7-dihydroxyoctanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-2,7-dioxooctanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2,7-dioxooctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Comparative Analysis

Ketone Positioning and Tautomerism

The 2,7-diketone arrangement in this compound contrasts with the 2,4-diketone in its hexanoate analogue (). The latter’s tautomerism arises from proximity of ketone groups, enabling intramolecular hydrogen bonding, whereas the 2,7-diketone’s greater separation may limit such interactions, favoring distinct tautomeric equilibria or stability .

Steric and Electronic Effects

- Bulkier Substituents: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () demonstrates how phenyl and ethoxycarbonyloxy groups increase steric hindrance, affecting crystallization and reactivity.

- Chlorinated Analogues: trans-2,5-Dichloro-2,5-dimethyl-3-hexene () highlights how electron-withdrawing substituents (e.g., Cl) and alkene geometry influence addition pathways. This compound’s electron-deficient ketones may similarly direct nucleophilic attacks, though its ester groups could stabilize intermediates differently .

Physical Properties

Cyclic ethers like 2,2,5,5-tetramethyltetrahydrofuran () exhibit lower boiling points (119–120°C) due to reduced surface area and polarity. Linear esters such as this compound likely have higher boiling points and melting points, analogous to longer-chain diketones, though experimental data are needed for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.